synthesis and characterization of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
synthesis and characterization of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene
Authored by: A Senior Application Scientist
Foreword: This guide provides a comprehensive technical overview for the (CAS No. 1150617-61-0), a key halogenated aromatic intermediate.[1][2][3] This compound serves as a versatile building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic placement of chloro, iodo, methyl, and nitro functional groups allows for a wide range of subsequent chemical modifications, including cross-coupling reactions like the Suzuki or Heck reactions.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into a reliable synthetic pathway and rigorous characterization methodologies.
Strategic Approach: Retrosynthetic Analysis and Synthetic Design
The synthesis of a polysubstituted benzene ring requires careful planning regarding the order of substituent introduction, governed by the directing effects of the groups already present.[4][5] The target molecule, 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, presents a substitution pattern that is not readily achievable through direct electrophilic substitution on a simpler precursor.
A logical and efficient approach is to introduce the iodine atom at a late stage via a Sandmeyer-type reaction. This classic transformation allows for the regioselective conversion of an aromatic amino group into a variety of functionalities, including halides.[6][7] The iodination of an aryldiazonium salt, in particular, is a high-yielding reaction that proceeds readily with potassium iodide, often without the need for a copper catalyst.[8]
Therefore, our synthetic strategy hinges on the diazotization of a suitable aniline precursor, specifically 2-Amino-5-chloro-3-nitrotoluene , followed by displacement of the resulting diazonium group with iodide. This precursor correctly positions the methyl, chloro, and nitro groups, with the amino group serving as a handle for the introduction of iodine at the desired C2 position.
Caption: Retrosynthetic analysis for the target compound.
Detailed Experimental Protocol
This protocol outlines a self-validating system for the synthesis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. The causality behind each step is explained to ensure reproducibility and safety.
Materials and Equipment
| Reagents | Equipment |
| 2-Amino-5-chloro-3-nitrotoluene | Three-neck round-bottom flask (250 mL) |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer and stir bar |
| Sodium Nitrite (NaNO₂) | Dropping funnels (x2) |
| Potassium Iodide (KI) | Ice-water bath |
| Sodium Thiosulfate (Na₂S₂O₃) | Thermometer (-10 to 110 °C) |
| Ethyl Acetate (EtOAc) | Buchner funnel and filter paper |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction and filtration |
| Deionized Water |
Synthetic Workflow
The synthesis is performed in two primary stages: the formation of the diazonium salt and its subsequent conversion to the iodo-compound.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
Part A: Diazotization of 2-Amino-5-chloro-3-nitrotoluene
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In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, carefully add concentrated sulfuric acid (20 mL) to deionized water (50 mL) while cooling in an ice bath.
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To the cooled acid solution, add 2-Amino-5-chloro-3-nitrotoluene (10.0 g, 53.6 mmol) in portions. Stir until a fine suspension is formed.
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Cool the mixture to 0-5 °C using an ice-salt bath. Maintaining this temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.
-
In a separate beaker, dissolve sodium nitrite (4.0 g, 58.0 mmol) in deionized water (15 mL).
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred amine suspension over 30 minutes. The temperature must be kept below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Stir for an additional 15 minutes in the cold bath.
Part B: Iodination Reaction
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In a 500 mL beaker, dissolve potassium iodide (13.3 g, 80.1 mmol) in deionized water (50 mL).
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. This addition should be done in portions to control the effervescence.
-
Observe the immediate formation of a dark precipitate and the evolution of nitrogen gas.[7]
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Transfer the solid to a separatory funnel containing ethyl acetate (150 mL) and deionized water (100 mL). Shake to dissolve the product in the organic layer.
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution (2 x 50 mL) to remove any residual iodine, saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure 5-Chloro-2-iodo-1-methyl-3-nitrobenzene as a powder.[3]
Safety Precautions
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Hazardous Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Diazonium Salt Instability: Aryldiazonium salts are thermally unstable and can be explosive in a dry, solid state. Never isolate the diazonium salt. Keep it in solution and at low temperatures (0-5 °C) at all times.
-
Storage: The final product should be stored in a cool (2-8°C), dry, and dark place in a tightly sealed container.[1][3]
Synthesis Scheme
Caption: Overall reaction for the synthesis of the target compound.
Characterization Data
Rigorous characterization is essential to confirm the structure and purity of the synthesized 5-Chloro-2-iodo-1-methyl-3-nitrobenzene. The following table summarizes the expected analytical data for the compound.
| Analysis Technique | Expected Result / Observation |
| Molecular Formula | C₇H₅ClINO₂ |
| Molecular Weight | 297.48 g/mol [1] |
| Appearance | Yellowish powder[3] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.85 (d, J=2.0 Hz, 1H, Ar-H ), 7.70 (d, J=2.0 Hz, 1H, Ar-H ), 2.50 (s, 3H, -CH ₃). |
| ¹³C NMR (100 MHz, CDCl₃) | Signals expected for 7 distinct carbons: ~150 (C-NO₂), ~142 (C-CH₃), ~138 (C-Cl), ~135 (Ar-CH), ~125 (Ar-CH), ~95 (C-I), ~20 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1530 & 1350 (Asymmetric & Symmetric N-O stretch), ~1600 (C=C stretch), ~800 (C-Cl stretch). |
| Mass Spec. (EI-MS) | m/z (%): 297 [M]⁺, 299 [M+2]⁺ (ratio ~3:1, confirming one Cl atom). |
Conclusion
This guide details a robust and reliable method for the synthesis of 5-Chloro-2-iodo-1-methyl-3-nitrobenzene, a valuable chemical intermediate. By employing a well-established Sandmeyer-type reaction, this protocol provides a clear and reproducible pathway for obtaining the target compound with high purity. The provided characterization data serves as a benchmark for researchers to validate their results. Adherence to the outlined procedures and safety precautions is paramount for the successful and safe execution of this synthesis.
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